4-Acetamido-2,6-dimethylbenzenesulphonyl chloride
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Reaction Study
The reactivity of chlorosulphonic acid with 2,4-dimethylacetanilide, leading to various acetamidodimethylbenzenesulphonyl chlorides, was examined to determine the orientation of the sulphonyl group in the resulting compounds. These substances, including 4-acetamido-2,6-dimethylbenzenesulphonyl chloride, were further transformed into different derivatives, showcasing their potential in diverse chemical syntheses (Armarego, 1972).
Biochemical Applications
In biochemical research, the transformation of 2-amino-2-deoxy-D-glucose into various derivatives demonstrates the use of acetamidodimethylbenzenesulphonyl chloride-related compounds in creating novel biochemical structures. This process is pivotal in synthesizing derivatives of 2-amino-2-deoxy-D-galactose and related compounds, indicating its utility in biochemical synthesis and modification (Hill & Hough, 1968).
Peptide Synthesis
In the field of peptide synthesis, 4-methoxy-2,6-dimethylbenzenesulphonyl (a related compound) has been used as a protecting group for the guanidino function in peptides. This method has demonstrated effectiveness in synthesizing complex peptides, including substance P and LH–RH analogues, suggesting the relevance of similar compounds in advanced peptide synthesis (Fujino, Nishimura, Wakimasu, & Kitada, 1980).
Antibacterial and Antimicrobial Studies
The synthesis of sulphonamide derivatives containing a benzothiazole nucleus, which involves the use of 4-acetamidobenzenesulphonyl chloride derivatives, has been explored for its antibacterial and antimycobacterial activities. These studies indicate the potential of such compounds in developing new antimicrobial agents (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).
Electrochemical Research
The electrochemical reduction of p-acetamidobenzene sulphonyl chloride has been studied, showing its relevance in electrochemistry, particularly in understanding the reaction mechanisms and potential applications in electrochemical synthesis (Thirunavukarasu, 1999).
Safety and Hazards
4-Acetamido-2,6-dimethylbenzenesulphonyl chloride is classified as dangerous. It is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Safety measures include not breathing dust/fumes/gas/mist/vapours/spray, washing skin thoroughly after handling, wearing protective clothing, and avoiding release to the environment .
Properties
IUPAC Name |
4-acetamido-2,6-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-6-4-9(12-8(3)13)5-7(2)10(6)16(11,14)15/h4-5H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFBWESVEXROIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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